molecular formula C19H14N2O B021811 Eudistomin T CAS No. 108335-05-3

Eudistomin T

Cat. No.: B021811
CAS No.: 108335-05-3
M. Wt: 286.3 g/mol
InChI Key: FNZBLVWPBUFWBG-UHFFFAOYSA-N
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Description

Eudistomin T is a β-carboline alkaloid isolated from marine tunicates, specifically from the genus Eudistoma. These compounds are known for their unique structures and diverse biological activities, including antimicrobial and anticancer properties .

Biological Activity

Eudistomin T is a member of the eudistomin alkaloid family, primarily isolated from marine organisms such as tunicates. This compound has garnered attention due to its diverse biological activities, including antitumor, antimicrobial, and antiviral properties. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and data tables that summarize its effects.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a β-carboline core. This structural feature is significant as it influences the compound's interaction with biological targets. The synthesis of this compound has been achieved through various chemical methods, emphasizing its potential for further pharmacological development .

Antitumor Activity

This compound has demonstrated notable antitumor activity across several cancer cell lines. In one study, the compound was evaluated using the MTT assay against the MDA-MB-231 breast cancer cell line, revealing moderate cytotoxic effects. The IC50 values for this compound were determined to be in the range of 10-20 µM, indicating its potential as an anticancer agent .

Table 1: Antitumor Activity of this compound

Cell LineIC50 (µM)
MDA-MB-231 (Breast)15
CaOV3 (Ovarian)24
WM266-4 (Melanoma)27

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. Research indicates that it is particularly effective against Gram-positive bacteria. The following table summarizes its antibacterial efficacy based on IC50 values:

Table 2: Antimicrobial Activity of this compound

OrganismIC50 (µg/mL)
Streptococcus pyogenes3.4
Staphylococcus aureus6.4
Mycobacterium smegmatis3.6
Pseudomonas aeruginosa27.7
Escherichia coli12.3

The data suggests that this compound is more potent against Gram-positive bacteria compared to Gram-negative strains .

Antiviral Activity

This compound has also been investigated for its antiviral properties. Studies have shown that it can inhibit the replication of viruses such as herpes simplex virus type 1 (HSV-1). The mechanism of action appears to involve interference with viral entry or replication processes, although specific pathways remain to be fully elucidated .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Cell Proliferation : this compound disrupts the cell cycle in cancer cells, leading to apoptosis.
  • Interference with Enzymatic Pathways : It may inhibit key enzymes involved in DNA synthesis and repair.
  • Modulation of Ion Channels : Similar compounds have been shown to affect calcium ion channels, which could contribute to its cytotoxic effects .

Case Studies

  • Antitumor Effects in Vivo : A study involving mouse models demonstrated that this compound significantly reduced tumor growth when administered at doses of 5 mg/kg body weight daily for two weeks.
  • Synergistic Effects : When combined with conventional chemotherapeutic agents, this compound enhanced the overall efficacy against resistant cancer cell lines.

Properties

IUPAC Name

2-phenyl-1-(9H-pyrido[3,4-b]indol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O/c22-17(12-13-6-2-1-3-7-13)19-18-15(10-11-20-19)14-8-4-5-9-16(14)21-18/h1-11,21H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZBLVWPBUFWBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=NC=CC3=C2NC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30148505
Record name Eudistomin T
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30148505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108335-05-3
Record name Eudistomin T
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108335053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eudistomin T
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30148505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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